7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Description
Discovery and Development Timeline
The discovery of 7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS 321435-99-8) emerged from broader investigations into heterocyclic compounds with potential pharmacological activity. Initial synthetic efforts in the late 20th century focused on modifying the benzazepine core to enhance its electronic and steric properties. The introduction of bromine at the 7-position was first reported in the early 2000s as part of medicinal chemistry campaigns targeting kinase inhibitors. Early synthesis routes relied on bromination of 2,3,4,5-tetrahydro-1H-benzo[b]azepine using electrophilic brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
A significant milestone occurred in 2015 with the publication of scalable synthetic protocols for related brominated benzoxazepines, which informed subsequent optimizations for the target compound. These efforts addressed challenges such as regioselectivity in bromination and debromination during reduction steps. By the mid-2010s, the compound had gained attention as a versatile intermediate in drug discovery, particularly for kinase-targeted therapies.
Table 1: Key Milestones in the Development of this compound
Position Within the Benzoazepine Chemical Family
This compound belongs to the benzoazepine family, characterized by a fused benzene and azepine (seven-membered nitrogen-containing ring) structure. Its distinct features include:
- Substitution Pattern : The bromine atom at the 7-position introduces steric bulk and electronic effects, altering reactivity compared to non-halogenated analogs.
- Saturation : The tetrahydro configuration reduces ring strain, enhancing stability and enabling selective functionalization.
- Comparative Reactivity : Unlike fully aromatic benzazepines, the partial saturation of the azepine ring allows for regioselective transformations, such as alkylation or cross-coupling reactions.
Table 2: Structural Comparison of Select Benzoazepine Derivatives
Research Evolution and Milestones
The compound’s development has been shaped by iterative improvements in synthetic methodology and applications:
- Early Challenges : Initial routes suffered from low yields due to competing debromination during lactam reduction steps. For example, lithium aluminum hydride (LiAlH4)-mediated reductions produced up to 40% debrominated byproducts.
- Process Optimization : Transitioning to borane-THF as a reducing agent minimized debromination, improving yields to >85%. Additionally, the adoption of tert-butyl carbamate (Boc) protection streamlined purification and scalability.
- Catalytic Advances : Palladium-catalyzed cross-coupling reactions enabled the integration of the brominated azepine into complex molecules, such as mTOR inhibitors.
Recent Innovations :
- Flow Chemistry : Continuous-flow bromination techniques have reduced reaction times from hours to minutes while maintaining selectivity.
- Computational Modeling : Density functional theory (DFT) studies have elucidated the electronic effects of bromine substitution, guiding the design of derivatives with enhanced binding affinities.
Significance in Heterocyclic Chemistry
The compound occupies a critical niche in heterocyclic chemistry due to:
- Electronic Modulation : The electron-withdrawing bromine atom activates the aromatic ring toward electrophilic substitution while deactivating it toward nucleophilic attack, enabling precise functionalization.
- Versatile Scaffold : Its rigid yet flexible structure serves as a platform for generating diverse pharmacophores, particularly in kinase inhibitor design.
- Synthetic Utility : The bromine atom facilitates further derivatization via Suzuki-Miyaura cross-coupling, Ullmann reactions, and nucleophilic aromatic substitution.
Equation 1: Representative Suzuki Coupling Reaction
$$ \text{7-Bromo-azepine} + \text{Ar-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{base}} \text{7-Aryl-azepine} + \text{Byproducts} $$
Properties
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1H-1-benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,12H,1-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJIXWJKZNGFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine typically involves the bromination of 2,3,4,5-tetrahydro-1H-1-benzazepine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2,3,4,5-tetrahydro-1H-1-benzazepine.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazepinone derivatives, while substitution reactions can produce a variety of functionalized benzazepines .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine serves as a fundamental precursor in the synthesis of more complex organic compounds. Its structural properties allow it to participate in various chemical reactions, making it integral to the development of new materials and pharmaceuticals.
Biological Applications
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits potential antibacterial and antifungal activities. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting its utility in developing antimicrobial agents.
Therapeutic Potential
The compound is being investigated for its potential therapeutic applications in treating cardiovascular diseases and rheumatoid arthritis. Benzazepine derivatives have shown promise in modulating biological pathways associated with these conditions .
Medicinal Chemistry
Mechanism of Action
The mechanism of action for this compound involves interactions with specific molecular targets. It has been identified as a sodium channel blocker, which may contribute to its effectiveness in treating hyperlipidemia and other cardiovascular conditions.
Case Studies on Biological Activity
Several studies have explored the biological activity of derivatives of this compound:
- Antidepressant Effects : A study by El-Karim et al. (2022) reported significant reductions in depressive behaviors in rodent models treated with methyl 7-bromo derivatives.
- Anxiolytic Properties : Research using the elevated plus maze test indicated that subjects treated with the compound showed reduced anxiety levels compared to controls.
- Anti-inflammatory Activity : Derivatives demonstrated significant inhibition of inflammatory cytokines in studies conducted by Abdellatif et al. (2021), outperforming standard anti-inflammatory drugs like diclofenac.
Industrial Applications
Material Development
In addition to its applications in pharmaceuticals, this compound is utilized in developing new materials and chemical processes within industrial settings. Its reactivity and structural properties make it suitable for various chemical transformations that are essential for material science advancements .
Mechanism of Action
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Substituent-Based Comparison
Key Observations :
- Positional Isomerism : 6-, 7-, and 9-bromo derivatives exhibit distinct reactivity due to electronic effects. For example, the 7-bromo derivative is preferred in cross-coupling reactions for drug discovery.
- Functional Groups : Carboxylic acid (e.g., 9-bromo-7-carboxylic acid) and benzyloxy substituents expand utility in derivatization or prodrug design.
Diazepine vs. Azepine Derivatives
Table 2: Ring Size and Heteroatom Comparison
Key Observations :
- Diazepines (two nitrogen atoms) often exhibit enhanced hydrogen-bonding capacity, influencing receptor binding (e.g., antimicrobial activity in diazepine derivatives).
- Diazepinones (with a ketone group) are precursors for benzodiazepine drugs, highlighting the pharmacological versatility of nitrogen-rich scaffolds.
Physicochemical Properties
Table 3: Physical Properties
Biological Activity
7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound belonging to the benzazepine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its interactions with various neurotransmitter receptors and potential therapeutic applications.
Chemical Characteristics
- Molecular Formula : CHBrN
- Molecular Weight : 212.11 g/mol
- CAS Number : 321435-99-8
- Structure : The compound features a bromine atom at the 7th position and nitrogen within a seven-membered ring, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an agonist or antagonist at various neurotransmitter receptors, influencing several signal transduction pathways.
Potential Mechanisms Include:
- Receptor Binding : The compound shows structural similarities to other biologically active molecules, allowing it to bind effectively to receptors involved in neurotransmission.
- Enzyme Inhibition : Research indicates that it can inhibit enzymes associated with cancer cell proliferation, suggesting potential anti-cancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines. In particular, it was tested against HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells .
| Cell Line | IC (µM) |
|---|---|
| HeLa | 0.19 |
| MDA-MB-231 | 0.23 |
| A549 | 0.42 |
These values indicate that the compound possesses considerable potency against these cancer types.
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders:
- Dopaminergic Activity : Preliminary data suggest that it may modulate dopaminergic signaling pathways, which could be beneficial in conditions like Parkinson's disease .
Case Studies
- Antiproliferative Activity Evaluation : A study evaluated the antiproliferative effects of various benzazepines, including 7-bromo derivatives. The findings indicated that compounds with similar structural motifs exhibited enhanced activity against multiple cancer cell lines compared to standard treatments .
- Enzyme Inhibition Studies : Research focused on the inhibitory effects of 7-bromo derivatives on specific enzymes linked to tumor progression. Results showed that the compound could significantly reduce enzyme activity associated with cancer cell growth.
Q & A
Q. What advanced imaging techniques track the compound’s distribution in biological systems?
- Methodological Answer : Radiolabel the compound with or for positron emission tomography (PET). Alternatively, fluorescent tagging (e.g., Cy5) enables confocal microscopy to visualize cellular uptake and sublocalization in organelles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
